molecular formula C10H8N4OS B6535834 N-(3-cyanothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1171617-32-5

N-(3-cyanothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6535834
CAS No.: 1171617-32-5
M. Wt: 232.26 g/mol
InChI Key: IKRICRJIWKDUBE-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a carboxamide group at the 3-position. The carboxamide moiety is further linked to a thiophene ring bearing a cyano substituent at the 3-position.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS/c1-14-4-2-8(13-14)9(15)12-10-7(6-11)3-5-16-10/h2-5H,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRICRJIWKDUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method is the N-acylation reaction, where 2-aminothiophene-3-carbonitrile is reacted with an activated carboxylic acid, such as 2-(thiophen-2-yl)acetic acid . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the thiophene and pyrazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Thiophene Hybrids

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

This compound shares a pyrazole-thiophene backbone but incorporates an acrylamide group instead of a carboxamide. The thiophene is unsubstituted, and the pyrazole is functionalized with phenyl and thiophen-2-yl groups.

N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Replacing the thiophene-cyano group with an aminophenyl substituent, this analogue retains the 1-methylpyrazole-carboxamide framework. The aminophenyl group introduces electron-donating properties, which may enhance solubility or alter target binding compared to the cyano-thiophene derivative .

Pyrazole Carboxamides with Varied Heterocyclic Systems

N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamides

These derivatives feature additional aryl and benzyl groups on the pyrazole core. The hydroxy and benzyl substituents may influence pharmacokinetic properties, such as metabolic stability .

1-[(2,6-Dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

This compound substitutes the thiophene with a benzothiazole ring and includes a dichlorophenoxy group. The benzothiazole moiety is a common pharmacophore in kinase inhibitors, suggesting divergent biological targets compared to thiophene-containing analogues .

Compounds with Related Bioactive Motifs

5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine

The comparison underscores the role of aromatic and heterocyclic systems in protein-ligand interactions, suggesting that the target compound’s thiophene-cyano group could similarly modulate binding .

Structural and Electronic Comparisons

Compound Pyrazole Substituents Carboxamide Group Heterocycle/Substituents Key Functional Groups
Target Compound 1-methyl N-(3-cyanothiophen-2-yl) Thiophene (3-cyano) Cyano, carboxamide
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide 1-phenyl, 4-acrylamide N/A Thiophene (unsubstituted) Cyano, acrylamide
N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide 1-methyl N-(4-aminophenyl) Benzene (4-amino) Amino, carboxamide
H1 1-methyl N-(3,4-dimethoxyphenyl) Chloro-hydroxybenzylidene Chloro, hydroxy, methoxy

Key Observations :

  • The cyano group in the target compound may enhance electrophilicity compared to amino or methoxy substituents.
  • Thiophene’s aromaticity and sulfur atom could improve lipid solubility relative to benzene rings .

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